molecular formula C11H12N2O2 B2670707 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one CAS No. 878208-96-9

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one

Cat. No.: B2670707
CAS No.: 878208-96-9
M. Wt: 204.229
InChI Key: VEGIRZSHPCPZAD-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one is a heterocyclic compound featuring an isoxazolone core substituted with a phenyl group at position 3 and a 2-aminoethyl moiety at position 2. The compound has been cataloged under CAS numbers 1173203-35-4 and 878208-96-9 but is noted as a discontinued product, limiting its commercial availability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)-3-phenyl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-7-6-9-10(13-15-11(9)14)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGIRZSHPCPZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-2-oxoacetohydrazide with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-phenylisoxazole, including 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one, exhibit significant antimicrobial properties. A study demonstrated strong bacteriostatic actions against various bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli . The compound's structure allows it to inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

BacteriaActivity
Staphylococcus aureusPositive
Bacillus pumilusPositive
Staphylococcus epidermidisPositive
Klebsiella pneumoniaePositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Cancer Treatment

The compound has been studied for its potential role in cancer therapy. It has been shown to inhibit cell migration and invasion in pancreatic ductal adenocarcinoma models, suggesting its utility in reducing metastasis . This property could be pivotal in developing therapies targeting metastatic cancers.

Neuropharmacological Applications

This compound has also been investigated for its neuroprotective effects. It may play a role in treating cerebrovascular disorders by enhancing neuronal survival under stress conditions. The compound's mechanism involves modulation of signaling pathways related to neuroprotection .

Agricultural Uses

In addition to its medicinal applications, the compound has potential uses in agriculture as a herbicide and fungicide. Its efficacy in inhibiting plant pathogens suggests that it could be developed into effective agricultural chemicals . This dual application highlights the versatility of this compound across different fields.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process that allows for the introduction of various substituents on the isoxazole ring. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Studies have shown that modifications at specific positions can enhance its biological activity .

Inhibition of Protein Transferase

A notable study explored the use of isoxazole derivatives as inhibitors of farnesyl-protein transferase, which is implicated in oncogenic signaling pathways . The findings suggest that these compounds could serve as leads for developing targeted cancer therapies.

Antiviral Properties

Further investigations revealed that certain derivatives can inhibit viral replication, providing a basis for their application in antiviral drug development . This aspect is particularly relevant given the global health challenges posed by viral infections.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Structural Properties

Crystallographic Data

The aminoethyl group in the target compound could similarly influence packing and stability via intermolecular interactions.

Spectral Characterization

Analogous isoxazolones are characterized by distinct NMR and MS signals. For example, 4-(4-ethylbenzylidene)-3-phenylisoxazol-5(4H)-one (4n) shows vinyl proton signals at δ 7.78 ppm (DMSO-d6) and a carbonyl carbon at δ 168.0 ppm . The aminoethyl group in the target compound would likely introduce additional peaks for NH2 and CH2 groups in NMR spectra.

Comparative Data Table

Compound Name Substituents Biological Activity (IC50) Key Application Reference ID
4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one 3-Ph, 4-(CH2NH2) Not reported Potential pharmaceuticals
3,4-Diphenylisoxazol-5(2H)-one 3-Ph, 4-Ph 10–50 mM (HNE inhibition) Enzyme inhibition
(Z)-4-(4-Methoxybenzylidene)-3-phenylisoxazol-5(4H)-one 3-Ph, 4-(4-MeO-Bz) N/A Nonlinear optics
4-Methyl-3-phenylisoxazol-5(2H)-one 3-Ph, 4-Me 10–50 mM (HNE inhibition) Enzyme inhibition

Biological Activity

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one, a compound belonging to the isoxazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, anticonvulsant, and possible therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with an aminoethyl group and a phenyl moiety. This structure is significant for its interaction with biological targets.

Antiproliferative Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the cytotoxicity of benzopyran-isoxazole hybrids, compounds similar to this compound displayed IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating significant antiproliferative activity while showing minimal toxicity to normal HEK-293 cells (IC50 values between 102.4–293.2 μM) .

Table 1: Antiproliferative Activity of Isoxazole Derivatives

CompoundCell LineIC50 (μM)Toxicity to Normal Cells
This compoundMDA-MB-2315.2 - 22.2Low (HEK-293: 102.4 - 293.2)
Benzopyran-isoxazole hybridMDA-MB-231SimilarSimilar

Anticonvulsant Activity

The anticonvulsant potential of isoxazole derivatives has also been investigated. In a study involving various synthesized compounds, certain isoxazole derivatives demonstrated significant anticonvulsant activity in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. Although specific data on this compound was not directly mentioned, the structural similarities suggest potential efficacy in this area .

Table 2: Anticonvulsant Activity of Isoxazole Derivatives

CompoundModel UsedActivity Level
Various Isoxazole DerivativesMESSignificant
Various Isoxazole DerivativesPTZSignificant

The biological activity of isoxazole compounds often involves modulation of specific receptors or enzymes. For example, molecular docking studies have indicated that isoxazoles can interact with GABAA_A receptors, which are critical in the context of anticonvulsant activity . Additionally, the ability of these compounds to induce apoptosis in cancer cells suggests that they may influence pathways related to cell survival and proliferation.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of compounds like this compound. Preliminary data indicate favorable pharmacokinetic profiles; however, detailed studies are required to determine specific parameters such as half-life and bioavailability.

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